molecular formula C22H24N4O4S2 B2439040 N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide CAS No. 922075-50-1

N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B2439040
CAS No.: 922075-50-1
M. Wt: 472.58
InChI Key: SSQITQQTHVGEEW-UHFFFAOYSA-N
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Description

N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound appear to be the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are targeted by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, through a process of activation or blockade . This interaction results in changes in the function of these receptors, which can lead to various therapeutic effects. The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The compound’s interaction with the alpha1-adrenergic receptors affects the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This interaction can influence various biochemical pathways and their downstream effects, including those related to cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The compound’s action results in molecular and cellular effects that can be beneficial for the treatment of various disorders. For instance, it has been found to be a potential acetylcholinesterase inhibitor with adequate pharmacokinetic properties . It has also shown neuroprotective potential, validating its use in alleviating toxic effects of aluminium .

Properties

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-30-19-9-7-18(8-10-19)25-11-13-26(14-12-25)21(27)15-17-16-31-22(23-17)24-32(28,29)20-5-3-2-4-6-20/h2-10,16H,11-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQITQQTHVGEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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